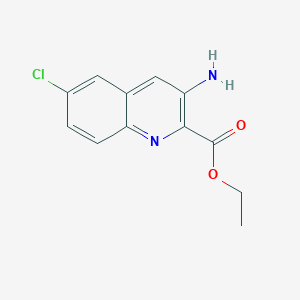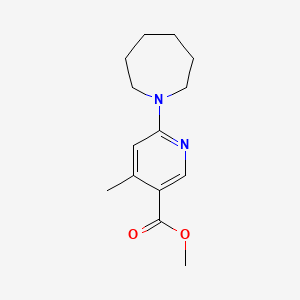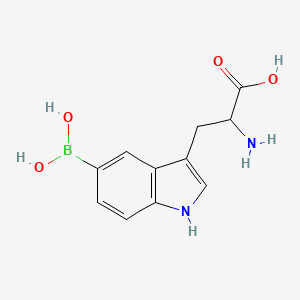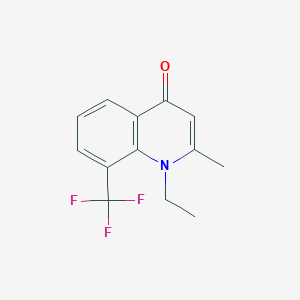
3-Bromo-4,8-dimethylquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,8-dimethylquinolin-2(1h)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methyl groups in the quinoline structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,8-dimethylquinolin-2(1h)-one typically involves the bromination of 4,8-dimethylquinolin-2(1h)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors. The process includes careful control of reaction conditions to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom, forming 4,8-dimethylquinolin-2(1h)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4,8-Dimethylquinolin-2(1h)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4,8-dimethylquinolin-2(1h)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom can enhance its binding affinity to certain targets.
Chemical Reactions: The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylquinolin-2(1h)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Chloro-4,8-dimethylquinolin-2(1h)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
3-Iodo-4,8-dimethylquinolin-2(1h)-one:
Uniqueness
3-Bromo-4,8-dimethylquinolin-2(1h)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance its binding affinity to certain biological targets and facilitate various chemical transformations.
Properties
CAS No. |
41968-62-1 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-3-5-8-7(2)9(12)11(14)13-10(6)8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NHLUWOLGUXSEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)N2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)




![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)




